molecular formula C13H12N4O B11867339 N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide CAS No. 827318-22-9

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide

Cat. No.: B11867339
CAS No.: 827318-22-9
M. Wt: 240.26 g/mol
InChI Key: NMEBPQDGIXBYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide is a complex organic compound that features both pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and indole intermediates, which are then coupled through acylation reactions. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and lead to the observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide is unique due to its combination of pyrazole and indole rings, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

827318-22-9

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide

InChI

InChI=1S/C13H12N4O/c1-8(18)15-10-3-2-9-6-13(16-12(9)7-10)11-4-5-14-17-11/h2-7,16H,1H3,(H,14,17)(H,15,18)

InChI Key

NMEBPQDGIXBYEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.